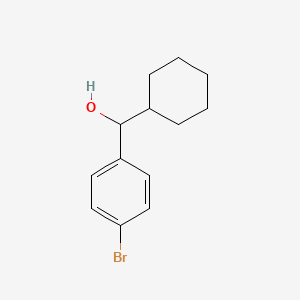

(4-Bromophenyl)(cyclohexyl)methanol

Beschreibung

(4-Bromophenyl)(cyclohexyl)methanol (CAS 106166-01-2) is a secondary alcohol featuring a brominated aromatic ring and a cyclohexyl group. Its molecular formula is C₁₃H₁₇BrO, with a molar mass of 269.18 g/mol .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFJSRHMJKPHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(4-Bromophenyl)(cyclohexyl)methanol: undergoes various types of reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: 4-Bromophenyl(cyclohexyl)ketone or 4-Bromophenyl(cyclohexyl)carboxylic acid.

Reduction Products: (4-Bromophenyl)(cyclohexyl)methane or (4-Bromophenyl)(cyclohexyl)amine.

Substitution Products: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (4-Bromophenyl)(cyclohexyl)methanol exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against various bacterial strains, with studies highlighting their potential as anti-tubercular agents. The presence of the bromophenyl moiety is believed to enhance the biological activity by improving lipophilicity and facilitating membrane penetration .

Anti-inflammatory Properties

Studies have also investigated the anti-inflammatory effects of (4-Bromophenyl)(cyclohexyl)methanol derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs. In vitro assays demonstrated that certain derivatives could significantly reduce inflammation markers in cultured cells .

Organic Synthesis

Building Block in Organic Reactions

(4-Bromophenyl)(cyclohexyl)methanol serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel thiazole derivatives, which are known for their diverse biological activities. By reacting (4-Bromophenyl)(cyclohexyl)methanol with thiourea and other reagents, researchers have successfully produced thiazole compounds that demonstrate promising anti-tubercular activity .

Materials Science

Polymer Chemistry

In materials science, (4-Bromophenyl)(cyclohexyl)methanol has been explored for its potential use in polymer chemistry. Its hydroxymethyl group can act as a reactive site for polymerization processes, leading to the development of new polymeric materials with tailored properties for specific applications such as drug delivery systems and coatings .

Photophysical Properties

Recent studies have investigated the photophysical properties of (4-Bromophenyl)(cyclohexyl)methanol-based compounds. These compounds have been incorporated into porphyrin complexes, which exhibit interesting light-absorbing characteristics. Such properties are crucial for applications in photodynamic therapy and solar energy conversion .

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of (4-Bromophenyl)(cyclohexyl)methanol derivatives against bacterial strains | Significant activity against Mycobacterium tuberculosis was observed |

| Synthesis of Thiazole Derivatives | Explored the reaction of (4-Bromophenyl)(cyclohexyl)methanol with thiourea | Produced thiazole compounds with notable anti-tubercular effects |

| Polymerization Studies | Examined the use of (4-Bromophenyl)(cyclohexyl)methanol in creating new polymeric materials | Developed polymers with enhanced mechanical and thermal properties |

Wirkmechanismus

(4-Bromophenyl)(cyclohexyl)methanol: can be compared to other similar compounds, such as (4-Bromophenyl)methanol and (Cyclohexyl)methanol . Its uniqueness lies in the combination of the bromophenyl and cyclohexyl groups, which provides distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Bromine vs. Chlorine

a. [1-(4-Chlorophenyl)cyclohexyl]methanol (CAS 95266-30-1)

- Molecular Formula : C₁₃H₁₇ClO

- Molar Mass : 224.73 g/mol

- Key Difference : Replacement of bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s lower electronegativity and smaller atomic radius may enhance solubility in polar solvents compared to the brominated analogue.

- Applications : Chlorinated derivatives are often explored in drug discovery due to improved metabolic stability compared to brominated counterparts .

b. (4-Bromophenyl)(cyclopropyl)methanol (CAS 70289-39-3)

- Molecular Formula : C₁₀H₁₁BrO

- Molar Mass : 227.10 g/mol

- Key Difference: The cyclohexyl group is replaced with a strained cyclopropyl ring. Cyclopropyl groups are also known to enhance bioavailability in medicinal chemistry .

Functional Group Variations: Methanol vs. Cyclohexanol

4-(4-Bromophenyl)cyclohexanol (CAS 86867-99-4)

- Molecular Formula : C₁₂H₁₅BrO

- Molar Mass : 255.15 g/mol

- Key Difference: The methanol group (-CH₂OH) is replaced with a cyclohexanol ring. However, the rigid cyclohexanol ring may reduce conformational flexibility, impacting interactions with biological targets .

Stereochemical Influence on Bioactivity

Evidence from LIMK inhibitors (e.g., compounds 23–26 ) highlights the critical role of cyclohexyl linker stereochemistry:

- (R,R)-1,2-Cyclohexyl Linkers : Compounds 25 and 26 exhibited selectivity for LIMK1 over LIMK2.

- (S,S)-1,2-Cyclohexyl Linkers: Compounds 23 and 24 showed higher potency for LIMK2 . Implication: The stereochemistry of (4-Bromophenyl)(cyclohexyl)methanol’s cyclohexyl group could similarly dictate target selectivity in enzyme inhibition, necessitating enantioselective synthesis for optimized activity.

Reactivity in Chemical Transformations

- Etherification: Cyclohexyl(phenyl)methanol underwent etherification with benzylic alcohols in 89% yield . The bromine atom in (4-Bromophenyl)(cyclohexyl)methanol may reduce reaction rates due to steric and electronic effects, requiring tailored catalysts (e.g., FeCl₂/FeCl₃).

- Hydrolysis: Epoxide derivatives like ((2R,3R)-3-(4-bromophenyl)oxiran-2-yl)methanol were hydrolyzed to diols under acidic conditions, with stereochemistry retained . Similar hydrolysis of (4-Bromophenyl)(cyclohexyl)methanol derivatives could yield chiral diols for pharmaceutical intermediates.

Chromatographic Behavior

- Cyclohexyl-Phase Columns: CHROMABOND® C6H11ec columns (cyclohexyl silica) resolve midpolar compounds effectively. The cyclohexyl group in (4-Bromophenyl)(cyclohexyl)methanol may enhance retention on such phases compared to phenyl or C18 columns, aiding purification .

- Retention Factors : Compared to chlorinated or cyclopropyl analogues, the bromine atom’s polarizability could increase retention times in reversed-phase HPLC.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

(4-Bromophenyl)(cyclohexyl)methanol is an organic compound characterized by the presence of a brominated phenyl group and a cyclohexyl group attached to a methanol moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, enzyme inhibition, and therapeutic applications.

The biological activity of (4-Bromophenyl)(cyclohexyl)methanol is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group (-OH) and engage in halogen bonding via the bromine atom. These interactions enhance its affinity for specific biological targets, making it a candidate for further pharmacological studies.

1. Enzyme Inhibition

Research indicates that (4-Bromophenyl)(cyclohexyl)methanol exhibits notable enzyme inhibition properties. For example, it has been shown to inhibit certain ATPases, which are crucial for cellular energy metabolism. The presence of the cyclohexyl group is thought to contribute significantly to this activity .

Table 1: Enzyme Inhibition Profile

2. Antimicrobial Activity

Studies have explored the compound's efficacy against various microbial strains. Its structure allows for interaction with microbial enzymes, potentially disrupting their function and leading to bacterial cell death. The bromine substitution may enhance its antimicrobial potency compared to non-brominated analogs .

Case Study 1: Inhibition of Heme Oxygenase-1

A study investigated the inhibitory effects of (4-Bromophenyl)(cyclohexyl)methanol on heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism. The compound demonstrated an IC50 value of 8.34 μM, indicating significant inhibitory potential which could be leveraged in treating conditions associated with oxidative stress .

Case Study 2: Antimycobacterial Activity

In another study, structural modifications of related compounds were assessed for their activity against Mycobacterium tuberculosis. The results indicated that compounds with a similar structure exhibited modest activity (21 µM), suggesting that further optimization could enhance efficacy against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the positioning of the bromine atom significantly influences the compound's biological properties. Variations in substituents on the phenyl ring or changes in the cyclohexyl moiety can lead to different pharmacological profiles, emphasizing the importance of molecular design in drug development .

Table 2: Summary of SAR Findings

| Compound Variant | Activity Level | Key Findings |

|---|---|---|

| (4-Bromophenyl)(cyclohexyl)methanol | Moderate | Effective HO-1 inhibitor |

| Non-brominated analog | Low | Reduced binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.